molecular formula C13H15NO6 B13498614 4-(Boc-amino)phthalic Acid

4-(Boc-amino)phthalic Acid

Cat. No.: B13498614
M. Wt: 281.26 g/mol
InChI Key: FXXIPDHJAQDKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-amino)phthalic Acid is a compound that features a phthalic acid core with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)phthalic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Boc-amino)phthalic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Boc-amino)phthalic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Boc-amino)phthalic Acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amino group. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group .

Comparison with Similar Compounds

    Fmoc-protected amino acids: Similar to Boc-protected compounds but use the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    Cbz-protected amino acids: Use the carbobenzoxy (Cbz) group for protection.

Uniqueness: 4-(Boc-amino)phthalic Acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-7-4-5-8(10(15)16)9(6-7)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)

InChI Key

FXXIPDHJAQDKOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.